molecular formula C8H14N2O2 B13078176 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one

4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one

Katalognummer: B13078176
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: QMVZYCSFDOCVMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an azetidine ring linked to a pyrrolidinone moiety, is commonly explored as a versatile scaffold or key intermediate in the synthesis of novel bioactive molecules. Compounds containing the azetidin-3-yloxy group have demonstrated notable potential in pharmacological research, particularly as precision antibacterial agents. Research indicates that such structures can be fine-tuned to achieve high selectivity against specific microbial targets, including ESKAPE pathogens and Mycobacterium tuberculosis , by targeting bacterial nitroreductases and azoreductases . This makes them valuable tools for developing new antibiotics that are less likely to cause broad resistance. The constrained spatial geometry of the azetidine ring can contribute to improved metabolic stability and binding affinity when incorporated into larger molecular designs. This product is intended for research purposes as a building block in organic synthesis and for the investigation of structure-activity relationships in drug development projects. It is supplied with high purity and quality assurance suitable for laboratory applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

Molekularformel

C8H14N2O2

Molekulargewicht

170.21 g/mol

IUPAC-Name

4-(azetidin-3-yloxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C8H14N2O2/c11-8-1-6(2-10-8)5-12-7-3-9-4-7/h6-7,9H,1-5H2,(H,10,11)

InChI-Schlüssel

QMVZYCSFDOCVMF-UHFFFAOYSA-N

Kanonische SMILES

C1C(CNC1=O)COC2CNC2

Herkunft des Produkts

United States
Foundational & Exploratory

Pharmacokinetic profiling of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one derivatives

The pharmacokinetic profiling of 4-[(azetidin-3-yloxy)methyl]pyrrolidin-2-one derivatives requires a systematic, multi-faceted approach. By progressing logically from high-throughput in vitro screens to definitive in vivo studies, researchers can build a comprehensive understanding of a compound's ADME properties. This guide provides the strategic framework and technical considerations necessary to identify candidates with favorable PK profiles, thereby mitigating risks in later development stages and increasing the probability of translating a promising molecular scaffold into a successful therapeutic agent. The integration of these diverse datasets is paramount for making informed decisions, optimizing molecular design, and ultimately, advancing the safest and most effective drug candidates toward clinical evaluation. [12][21]

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Bio-Rad.
  • In Vitro ADME Assays and Services. (n.d.).
  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). PubMed.
  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022).
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024). LinkedIn.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. (2010). PubMed.
  • A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes and its application to in vivo and in vitro pharmacokinetic studies. (2016). PubMed.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.). Noble Life Sciences.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • Advances in Analytical Techniques for Drug Discovery and Development. (2024). Journal of Analytical & Bioanalytical Techniques.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). PharmaBlock.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020).
  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). PubMed.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.

Discovery and Early-Stage Research on 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one: A Privileged Scaffold for Kinase and GPCR Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from high-throughput screening (HTS) hits to optimized lead compounds relies heavily on the strategic integration of "privileged scaffolds." 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one has emerged as a highly versatile, sp³-rich building block. By combining the rigid, hydrogen-bonding capacity of a γ -lactam (pyrrolidin-2-one) with the highly polar, basic nature of an azetidine ring via a flexible ether linkage, this scaffold addresses critical attrition factors in early-stage development, namely poor aqueous solubility, metabolic instability, and off-target toxicity.

This technical whitepaper provides an in-depth analysis of the structural rationale, synthetic methodologies, and biological applications of this scaffold, specifically focusing on its role in developing targeted kinase inhibitors and G-protein-coupled receptor (GPCR) agonists.

Structural Rationale & Physicochemical Advantages

The selection of 4-[(azetidin-3-yloxy)methyl]pyrrolidin-2-one during lead optimization is driven by strict structure-property relationship (SPR) causality.

  • The Azetidine Ring (Bioisosterism): Historically, medicinal chemists utilized piperidine or pyrrolidine rings to introduce basic amines. However, these larger rings often increase lipophilicity (LogP) and are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The 4-membered azetidine ring reduces the molecular weight and lipophilicity while increasing the Fraction of sp³ carbons (Fsp³). This maximizes 3D structural complexity, which correlates directly with clinical success.

  • The Pyrrolidin-2-one Core (Target Anchoring): The γ -lactam acts as a dual hydrogen bond donor (N-H) and acceptor (C=O). In kinase inhibitor design, this motif perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the highly conserved kinase hinge region[1].

  • The Ether Linkage: The oxygen atom introduces a flexible hydrogen bond acceptor that can adapt to the dynamic conformational shifts of target binding pockets, such as the extracellular domains of GPCRs[2].

Quantitative Data Presentation

The table below summarizes the physicochemical improvements achieved when substituting a traditional phenyl-piperidine scaffold with the azetidin-3-yloxy-pyrrolidin-2-one motif.

Property4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-oneTraditional Phenyl-Piperidine AnalogImpact on Drug Design
Molecular Weight 170.21 g/mol ~260 g/mol Lower MW allows more room for target-specific functionalization (Ligand Efficiency).
Fsp³ (Fraction sp³) 1.00~0.45Maximizes 3D complexity, improving solubility and reducing off-target binding.
cLogP -1.2 (Highly hydrophilic)+2.5 (Lipophilic)Drastically improves aqueous solubility and hepatic metabolic stability.
Topological Polar Surface Area 41.5 Ų~25.0 ŲOptimal for hydrogen bonding without compromising cellular membrane permeability.

Synthetic Methodology & Self-Validating Protocols

Step 1: Mesylation of 4-(hydroxymethyl)pyrrolidin-2-one
  • Procedure: Dissolve 4-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.0 eq) and cool to 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at room temperature.

  • Causality: The primary alcohol must be converted into a superior leaving group (mesylate) to facilitate the subsequent Sₙ2 displacement. Et₃N acts as an acid scavenger to prevent the degradation of the lactam core.

  • Self-Validating Checkpoint: Analyze via TLC (10% MeOH/DCM) and LC-MS. The protocol dictates a mandatory >98% conversion threshold. If the mesylate intermediate shows >5% hydrolysis back to the alcohol, the reaction must be quenched, extracted, and re-mesylated. Proceeding with unreacted alcohol will poison the downstream etherification.

Step 2: Williamson Etherification (Core Coupling)
  • Procedure:

    • Dissolve 1-Boc-azetidin-3-ol (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere.

    • Portion-wise add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C.

    • Stir for 30 minutes until H₂ evolution ceases.

    • Dropwise add the mesylate intermediate from Step 1 (1.1 eq) dissolved in DMF. Heat to 60 °C for 12 hours.

  • Causality: NaH is explicitly selected over weaker bases (like K₂CO₃) because the secondary alcohol of the azetidine ring is sterically hindered and poorly nucleophilic. Complete and irreversible deprotonation is required to prevent the competitive elimination of the mesylate.

  • Self-Validating Checkpoint: Withdraw a 50 µL aliquot, quench with MeOH, and analyze via LC-MS. If unreacted mesylate remains (conversion <90%), an additional 0.2 eq of NaH is introduced. Proceeding with <90% conversion leads to inseparable mixtures during chromatography.

Step 3: Acidic Deprotection
  • Procedure: Treat the purified Boc-protected intermediate with 4M HCl in dioxane at room temperature for 4 hours. Concentrate under reduced pressure to yield the hydrochloride salt of 4-[(azetidin-3-yloxy)methyl]pyrrolidin-2-one.

  • Causality: Anhydrous HCl in dioxane is used instead of aqueous Trifluoroacetic acid (TFA) to prevent the hydrolytic cleavage of the lactam ring and to directly isolate the product as a stable, highly soluble hydrochloride salt.

Biological Applications & Target Pathways

The commercial availability of azetidin-3-yloxy-pyrrolidin-2-one building blocks[3] has accelerated their integration into various therapeutic pipelines.

A. Kinase Inhibition (Oncology & Autoimmunity)

The scaffold is heavily utilized in the design of ATP-competitive kinase inhibitors. For instance, patent literature demonstrates its use in synthesizing inhibitors of the Cell Division Cycle 7 (Cdc7) kinase, a critical regulator of DNA replication targeted in oncology[1].

Similarly, derivatives of this scaffold are potent inhibitors of Spleen Tyrosine Kinase (SYK) [4]. In B-cells, SYK is a critical node in the B-cell receptor (BCR) signaling pathway. By anchoring the pyrrolidin-2-one moiety into the SYK hinge region, the inhibitor blocks downstream PLC γ 2 activation, preventing the calcium release that drives autoimmune diseases like Rheumatoid Arthritis. The scaffold has also been implicated in the development of Eg5 kinesin motor protein inhibitors for cellular proliferative disorders[5].

SYK_Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN Kinase Phosphorylation BCR->LYN Recruits SYK SYK Kinase (Primary Target) LYN->SYK Activates PLCg2 PLCγ2 Activation SYK->PLCg2 Phosphorylates Inhibitor Azetidin-3-yloxy Derivative Inhibitor->SYK Blocks (IC50 <10nM) Calcium Calcium Release & NFAT Activation PLCg2->Calcium Signals

Fig 1: SYK kinase signaling pathway in B-cells inhibited by azetidin-3-yloxy derivatives.
B. GPCR Agonism (Metabolic Diseases)

Beyond kinases, the scaffold is utilized in the synthesis of aryl ether-substituted heterocyclic compounds acting as Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists[2]. In this context, the azetidine amine interacts with acidic residues in the extracellular domain of the GPCR, while the ether linkage provides the necessary conformational flexibility to induce the active receptor state, promoting insulin secretion.

Experimental Workflow for Scaffold Integration

To successfully integrate 4-[(azetidin-3-yloxy)methyl]pyrrolidin-2-one into a drug discovery pipeline, laboratories utilize high-throughput parallel synthesis workflows. The secondary amine of the azetidine ring serves as the primary diversification point via reductive amination, N-alkylation, or amidation.

Workflow Start Scaffold Selection: 4-[(Azetidin-3-yloxy)methyl] pyrrolidin-2-one Synth Parallel Synthesis (N-alkylation / Amidation) Start->Synth Purify High-Throughput Purification (Prep-HPLC) Synth->Purify Assay In Vitro Validation (Kinase/GPCR Assays) Purify->Assay Hit Lead Optimization (Hit Identification) Assay->Hit

Fig 2: High-throughput experimental workflow for scaffold integration and validation.

References

1.[1] Title: WO2018055402A1 - Preparation and uses of pyrimidinone derivatives. Source: Google Patents. 1 2.[2] Title: US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists. Source: Google Patents. 2 3.[4] Title: WO2011075515A1 - Aminopyrimidines as syk inhibitors. Source: Google Patents. 4 4.[5] Title: WO2014151030A1 - Cell proliferation inhibitors and conjugates thereof. Source: Google Patents. 5 5.[3] Title: 1862886-56-3 | 5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one. Source: BLD Pharmatech. 3

Sources

Methodological & Application

Advanced NMR Spectroscopy Characterization Protocol for 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The structural elucidation of small-molecule building blocks and active pharmaceutical ingredients (APIs) requires rigorous analytical methodologies. 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is a highly functionalized scaffold featuring a γ-lactam (pyrrolidin-2-one) ring, an oxymethyl ether linkage, and a strained azetidine ring. This unique combination of structural motifs presents specific NMR characterization challenges, including the presence of diastereotopic protons, solvent-dependent exchangeable amine/amide protons, and complex second-order coupling effects driven by ring strain[1].

This application note provides a comprehensive, self-validating protocol for the 1D and 2D NMR characterization of this molecule, explaining the causality behind solvent selection, acquisition parameters, and spectral interpretation.

Structural Analysis & Expected Chemical Shifts

Before initiating NMR acquisition, it is critical to establish a predictive model of the molecule's chemical shifts. The molecule contains two distinct nitrogen atoms (a neutral lactam amide and a basic secondary amine) and a chiral center at the C4 position of the pyrrolidin-2-one ring. The presence of this stereocenter breaks the symmetry of the adjacent oxymethyl linker, rendering its protons diastereotopic[2].

Table 1: Predictive ¹H and ¹³C NMR Chemical Shift Assignments (DMSO-d₆)

Structural MotifAtom PositionExpected ¹H Shift (ppm)Multiplicity & CouplingExpected ¹³C Shift (ppm)Mechanistic Notes
Pyrrolidin-2-one C2 (C=O)--175.0 - 178.0Highly deshielded carbonyl carbon.
N1-H (Amide)7.40 - 7.80Broad singlet-Solvent-dependent; visible in DMSO-d₆.
C3-H₂2.00 - 2.40Multiplets30.0 - 35.0Adjacent to carbonyl; complex splitting.
C4-H2.50 - 2.80Multiplet35.0 - 40.0Chiral center; key node for 2D connectivity.
C5-H₂3.00 - 3.40Multiplets45.0 - 50.0Adjacent to lactam nitrogen.
Ether Linker -CH₂-O-3.40 - 3.60Two dd (Diastereotopic)70.0 - 75.0Geminal coupling (²J ≈ 9-10 Hz) due to C4 chirality.
Azetidine C3'-H4.30 - 4.60Quintet-like70.0 - 75.0Strongly deshielded by ether oxygen[3].
C2'-H₂, C4'-H₂3.50 - 4.00Multiplets50.0 - 55.0Strained ring system alters typical ³J values[1].
N'-H (Amine)2.50 - 3.50Broad singlet-Rapid exchange rate; broadens easily.

Experimental Workflow

To ensure a self-validating system, the analytical workflow must progress logically from sample integrity verification to 1D structural profiling, and finally to 2D connectivity mapping.

Workflow Start Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Lock Lock & Shim (Verify DMSO-d6 residual at 2.50 ppm) Start->Lock Proceed to Magnet OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Lock->OneD Optimize Homogeneity TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Setup 2D based on 1H sweep width Process Data Processing & Phase/Baseline Correction TwoD->Process Raw FID Data Elucidate Structure Elucidation & Signal Assignment Process->Elucidate Processed Spectra

Figure 1: Self-validating experimental workflow for NMR-based structure elucidation.

Step-by-Step Methodology

Sample Preparation & Solvent Selection
  • Causality of Solvent Choice: DMSO-d₆ is strictly selected over CDCl₃ for this molecule. The compound contains two exchangeable protons (lactam N-H and azetidine N-H). CDCl₃ often leads to rapid proton exchange with trace D₂O, broadening or completely erasing these critical signals. DMSO-d₆ strongly hydrogen-bonds with these protons, slowing their exchange rate and allowing them to be observed as distinct, quantifiable peaks[4].

  • Protocol:

    • Weigh 15–20 mg of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one into a clean glass vial.

    • Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

    • Transfer the solution to a 5 mm precision NMR tube. Ensure no particulate matter is suspended, as this will distort magnetic field homogeneity.

1D NMR Acquisition (Self-Validating Checkpoint)
  • ¹H NMR (400 or 500 MHz): Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds.

    • Validation Check: Before proceeding to ¹³C or 2D experiments, process the ¹H spectrum. Verify the DMSO-d₆ residual solvent peak at exactly 2.50 ppm and the H₂O peak at ~3.33 ppm. Ensure the lactam N-H peak (~7.5 ppm) integrates to 1.0 relative to the core C-H protons.

  • ¹³C NMR & DEPT-135: Acquire 1024–2048 scans (depending on concentration) with a D1 of 2.0 seconds. DEPT-135 is mandatory to instantly differentiate the CH/CH₃ carbons (positive phase) from the CH₂ carbons (negative phase). The C2 carbonyl will disappear in the DEPT spectrum, confirming its quaternary nature.

2D NMR Acquisition
  • COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY sequence. This will map the contiguous spin systems: the pyrrolidinone ring (C3-H₂ ↔ C4-H ↔ C5-H₂) and the azetidine ring (C2'-H₂ ↔ C3'-H ↔ C4'-H₂).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct ¹H-¹³C single-bond connections. This is critical for resolving overlapping proton multiplets in the 3.0–4.0 ppm region by separating them along the ¹³C dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings (²J and ³J, typically 8 Hz). This is the definitive experiment to prove the ether linkage connects the two ring systems.

Key Mechanistic Insights & Causality

The Phenomenon of Diastereotopic Protons

A common pitfall in analyzing this molecule is misinterpreting the oxymethyl linker (-CH₂-O-). Because this methylene group is directly attached to the C4 chiral center of the pyrrolidin-2-one ring, the two protons occupy different spatial environments relative to the rest of the molecule. They are diastereotopic and chemically non-equivalent.

  • Observation: Instead of a simple doublet or singlet, you will observe two distinct doublets of doublets (dd) in the 3.40–3.60 ppm range.

  • Causality: They couple to each other with a large geminal coupling constant (²J ≈ 9–10 Hz) and individually couple to the adjacent C4 methine proton with different vicinal coupling constants (³J), depending on their fixed dihedral angles[2].

Azetidine Ring Strain and Deshielding

The azetidine ring is a highly strained four-membered heterocycle. The C-C-C bond angles are compressed to ~87°, significantly deviating from the ideal sp³ tetrahedral angle of 109.5°[1].

  • Observation: The C3' proton (attached to the carbon bearing the ether oxygen) is pushed unusually far downfield (~4.30–4.60 ppm).

  • Causality: The ring strain alters the hybridization of the ring carbons, increasing their s-character. Combined with the strong inductive electron-withdrawing effect of the adjacent ether oxygen, the C3' proton becomes highly deshielded[3].

2D NMR Connectivity & Structural Elucidation

The final proof of molecular architecture relies on the HMBC spectrum. The ether linkage (-O-) acts as an NMR "blind spot" for COSY because there are no protons on the oxygen to transfer magnetization. HMBC bridges this gap by showing correlations across the oxygen atom.

HMBC LinkerH Linker -CH2- Protons (~3.4-3.6 ppm) AzetidineC Azetidine C3' Carbon (~70-75 ppm) LinkerH->AzetidineC 3J_CH (Across Ether) PyrrolidoneC4 Pyrrolidin-2-one C4 (~35-40 ppm) LinkerH->PyrrolidoneC4 2J_CH (Direct Link) PyrrolidoneC3 Pyrrolidin-2-one C3 (~30-35 ppm) LinkerH->PyrrolidoneC3 3J_CH (Ring Prop) AzetidineH Azetidine C3'-H (~4.3-4.6 ppm) LinkerC Linker -CH2- Carbon (~70-75 ppm) AzetidineH->LinkerC 3J_CH (Across Ether)

Figure 2: Key HMBC (²J and ³J) correlations confirming the ether linkage and overall molecular connectivity.

Interpretation Check: If the structure is correct, you must observe a cross-peak in the HMBC spectrum between the linker protons (~3.5 ppm) and the azetidine C3' carbon (~72 ppm). Conversely, the azetidine C3' proton (~4.5 ppm) must show a correlation back to the linker carbon (~72 ppm). If these cross-peaks are absent, the molecule may be an unlinked mixture of starting materials rather than the desired ether product.

References

  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, Vol. 84, No. 1, 2012. Available at:[Link]

  • Kaziul, I., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." PubMed Central (PMC). Available at:[Link]

  • ACS Publications. "2-Iminopyrrolidines as Potent and Selective Inhibitors of Human Inducible Nitric Oxide Synthase." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

Overcoming poor bioavailability of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals encountering poor oral bioavailability with 4-[(azetidin-3-yloxy)methyl]pyrrolidin-2-one analogs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and advance your research. This portal combines foundational FAQs, detailed troubleshooting workflows, and validated experimental protocols to help you diagnose and overcome bioavailability challenges.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental questions surrounding this chemical series and the common hurdles encountered.

Q1: What are 4-[(azetidin-3-yloxy)methyl]pyrrolidin-2-one analogs, and why is bioavailability often a challenge?

Answer: This class of compounds features a pyrrolidin-2-one core linked to an azetidine ring via an oxymethyl bridge.[1][2][3] Both the pyrrolidin-2-one and azetidine moieties are considered "privileged scaffolds" in drug discovery.[4][5][6] The pyrrolidine motif can enhance aqueous solubility, while the strained four-membered azetidine ring provides a rigid, sp3-rich character that can improve metabolic stability and fine-tune physicochemical properties.[4][7][8]

However, the interplay of these fragments can lead to poor bioavailability for several reasons:

  • Poor Aqueous Solubility: Despite the potential for improved solubility from the pyrrolidine ring, the overall molecule can be crystalline and possess a high melting point.[9] This high lattice energy makes it difficult for the compound to dissolve in gastrointestinal fluids, a prerequisite for absorption.[10]

  • Low Permeability: While the molecule may have features that suggest good membrane passage, factors like hydrogen bonding capacity and molecular size can limit its ability to passively diffuse across the intestinal epithelium.

  • Metabolic Instability: The ether linkage or other positions on the rings can be susceptible to Phase I or Phase II metabolism by hepatic enzymes, leading to rapid clearance before the drug can exert its effect.[11][12]

  • P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp in the gut wall, which actively pump the drug back into the intestinal lumen, preventing its entry into systemic circulation.[13]

Q2: I have poor oral bioavailability with my lead analog. Where do I start the investigation?

Answer: A systematic, stepwise approach is crucial. Before proceeding to complex in vivo experiments, you must first diagnose the root cause of the low bioavailability. The initial investigation should focus on characterizing the compound's fundamental physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This de-risks your program by ensuring you are solving the right problem. The workflow below provides a logical progression from basic characterization to strategic intervention.

Part 2: A Step-by-Step Troubleshooting Workflow

This workflow is designed to guide you from initial characterization to selecting an appropriate enhancement strategy.

Bioavailability Troubleshooting Workflow start Problem: Poor Oral Bioavailability (<10%) physchem Step 1: Physicochemical Characterization start->physchem Begin Investigation invitro Step 2: In Vitro ADME Assessment physchem->invitro If solubility <10 µg/mL or LogP is outside 1-3 range interpret Step 3: Data Interpretation & Root Cause Analysis invitro->interpret Integrate Data strategy Step 4: Select Enhancement Strategy interpret->strategy Identify Limiting Factor(s) invivo Step 5: In Vivo PK Validation strategy->invivo Test Hypothesis invivo->strategy Re-strategize based on PK data end Optimized Bioavailability invivo->end Successful Outcome

Caption: A high-level workflow for diagnosing and addressing poor oral bioavailability.

Step 1 (Troubleshooting): Physicochemical Characterization

Before any cell-based or animal studies, understanding the inherent properties of your molecule is paramount.

Q: What are the critical physicochemical properties to measure first?

A: Focus on three key areas:

  • Aqueous Solubility: This is the most common barrier.[14] Determine the kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8) and simulated intestinal fluids (FaSSIF/FeSSIF). A solubility of <10 µg/mL is a significant red flag.

  • Lipophilicity (LogP/LogD): This property governs the balance between solubility and membrane permeability. An optimal LogP is typically between 1 and 3 for oral absorption. Values outside this range can lead to either poor absorption or poor solubility.

  • Solid-State Properties: Evaluate the solid form of your compound. Is it crystalline or amorphous? Different polymorphs can have drastically different solubilities and dissolution rates.[15] Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are essential here.

Step 2 (Troubleshooting): In Vitro ADME Assessment

If physicochemical properties are not the sole issue, you must assess how the compound interacts with biological systems.

Q: My compound has moderate solubility (>20 µg/mL) but still shows poor bioavailability. What's next?

A: Now, you must investigate its permeability and metabolic stability using in vitro models. These two factors, along with solubility, are the primary determinants of oral absorption.

A. Permeability Assessment: PAMPA vs. Caco-2

You need to determine if your compound can cross the intestinal epithelium. Two standard assays are used for this, and running them in parallel can be highly diagnostic.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures passive diffusion only, using an artificial lipid membrane.[16] It is high-throughput and cost-effective, making it an excellent primary screen.[17]

  • Caco-2 Permeability Assay: This uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal barrier.[13] It accounts for passive diffusion, active transport, and, crucially, active efflux (e.g., by P-gp).[13][18]

Why use both? The relationship between the two results is powerfully diagnostic.[16][17][19]

  • Good PAMPA, Good Caco-2: Permeability is likely not an issue. The problem is elsewhere (e.g., metabolism, solubility).

  • Good PAMPA, Poor Caco-2: This strongly suggests the involvement of active efflux. Your compound gets into the cells via passive diffusion but is actively pumped out.

  • Poor PAMPA, Poor Caco-2: The molecule has inherently low passive permeability.

  • Poor PAMPA, Good Caco-2: This rare case suggests active uptake transporters are involved.[19]

Protocol: Parallel In Vitro Permeability Screening
  • PAMPA Assay:

    • Prepare a donor plate with your compound dissolved in a suitable buffer (e.g., pH 6.5) at a concentration of 100 µM.

    • Coat the filter of an acceptor plate with a 1% solution of lecithin in dodecane.

    • Add buffer to the acceptor wells.

    • Place the acceptor plate on top of the donor plate, creating the "sandwich."

    • Incubate for 4-16 hours at room temperature.

    • Measure the compound concentration in both donor and acceptor wells using LC-MS/MS.

    • Calculate the effective permeability coefficient (Pe).

  • Bidirectional Caco-2 Assay:

    • Culture Caco-2 cells on Transwell™ inserts for 18-22 days until a differentiated monolayer is formed.[13]

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber. At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and sample from the apical chamber.

    • Quantify compound concentration by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator of active efflux.[13]

B. Metabolic Stability Assessment

You must determine if your compound is rapidly degraded by liver enzymes.

Q: How do I test for metabolic stability?

A: The standard and most effective initial screen is the Liver Microsomal Stability Assay .[20] Liver microsomes are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of Phase I metabolic enzymes, like Cytochrome P450s (CYPs).[11][12] The assay measures the rate at which your compound disappears over time when incubated with these enzymes.

Protocol: Human Liver Microsome (HLM) Stability Assay
  • Preparation: Prepare a reaction mixture containing pooled Human Liver Microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).[21] Pre-warm to 37°C.

  • Initiation: Add your test compound (final concentration of 1 µM) to the mixture. Split into two sets: one with and one without the NADPH cofactor. The reaction without NADPH serves as a negative control for non-enzymatic degradation.

  • Reaction: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to the primary set.[21]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20][21]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound relative to the 0-minute time point.

  • Calculation: Plot the natural log of the percent remaining versus time. From the slope of this line, you can calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[21]

Step 3: Data Interpretation & Strategy Selection

Now, integrate your data to pinpoint the primary obstacle(s) and select a corrective strategy.

Bioavailability Strategy Decision Tree root Integrated Data Analysis: Solubility, Permeability (Caco-2), Stability (HLM) c1 Primary Issue: Poor Solubility (<10 µg/mL) root->c1 c2 Primary Issue: Low Permeability (Papp <1 x 10⁻⁶ cm/s, ER <2) root->c2 c3 Primary Issue: High Efflux (Papp A->B is low, ER >2) root->c3 c4 Primary Issue: Poor Metabolic Stability (t½ <30 min) root->c4 s1 Strategy: Formulation-Based • Particle Size Reduction • Amorphous Solid Dispersions • Lipid-Based Formulations (SEDDS) • Salt Formation c1->s1 s2 Strategy: Medicinal Chemistry • Increase Lipophilicity (Control LogP) • Reduce H-Bond Donors • Prodrug Approach (Lipid-soluble esters) c2->s2 s3 Strategy: Medicinal Chemistry • Design out P-gp recognition motifs • Saturate H-bond acceptors • Co-dose with P-gp inhibitor (research only) c3->s3 s4 Strategy: Medicinal Chemistry • Identify and block metabolic 'soft spots' (e.g., deuteration, fluorination) • Prodrug to mask labile group c4->s4

Caption: A decision tree to guide strategy selection based on in vitro results.

Step 4: Bioavailability Enhancement Strategies

Based on your diagnosis, select one or more of the following strategies.

A. Formulation-Based Strategies (For Solubility-Limited Compounds)

If your compound's primary issue is poor solubility, altering its physical form or delivery vehicle can dramatically improve exposure.[22][23]

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[9][22]Simple, applicable to many compounds.[24]May not be sufficient for very insoluble compounds; risk of particle agglomeration.[10]
Amorphous Solid Dispersion The drug is dispersed in a polymer matrix in a high-energy, non-crystalline (amorphous) state, which has a higher apparent solubility than the stable crystalline form.[22][25]Can achieve significant solubility enhancement.[14]Formulations can be physically unstable and revert to the crystalline form over time; requires specific polymers.[14][22]
Lipid-Based Formulations (SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine microemulsion upon contact with GI fluids, presenting the drug in a solubilized state.[14][26]Highly effective for lipophilic drugs (High LogP); can enhance absorption via lymphatic pathways, bypassing first-pass metabolism.[10][22][26]Can be complex to formulate; potential for drug precipitation upon dilution in the gut.
Salt Formation For ionizable compounds, forming a salt can increase solubility and dissolution rate by several orders of magnitude.[22][27]A common and highly effective method.[22]Only applicable to drugs with ionizable groups; risk of converting back to the less soluble free base/acid in the GI tract.[27]
B. Medicinal Chemistry & Prodrug Strategies (For Permeability/Metabolism-Limited Compounds)

If the molecule itself is the problem, chemical modification is required.

Q: My compound is rapidly metabolized. How can I fix this?

A: The goal is to block the metabolic "soft spot" without losing potency.

  • Structural Modification: Identify the site of metabolism (via metabolite ID studies). You can often block metabolism by replacing a hydrogen atom at that site with a fluorine atom or by replacing a methyl group with a cyclopropyl group.

  • Prodrug Approach: A prodrug is a bioreversible, inactive derivative of your parent drug.[28][29] You can attach a promoiety to the metabolically labile part of the molecule. This moiety masks the site from enzymes and is designed to be cleaved off in vivo to release the active drug.[30][31]

Q: My compound has poor permeability. What modifications can I make?

A: The goal is to increase lipophilicity just enough to improve membrane crossing without compromising solubility.

  • Prodrug Approach: This is a highly effective strategy.[32] Attaching a lipophilic promoiety, such as an ester, can mask polar functional groups (like a carboxylic acid or hydroxyl group) and enhance passive diffusion.[30] The ester is then cleaved by endogenous esterase enzymes in the blood or tissue to release the active parent drug.[29]

  • Structural Modification: Systematically cap hydrogen bond donors or reduce the polar surface area of the molecule.

Step 5: In Vivo Pharmacokinetic (PK) Validation

After implementing an enhancement strategy, you must confirm its success with an in vivo study.

Q: How do I design a basic PK study to test my new formulation or prodrug?

A: A rodent model (typically rat or mouse) is the standard for initial PK screening.[33][34]

Protocol: Exploratory Rodent PK Study
  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).[35][36]

  • Dosing:

    • Group 1 (IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) in a solubilizing vehicle. This group is essential for determining fundamental PK parameters like clearance and volume of distribution, and it allows for the calculation of absolute oral bioavailability.

    • Group 2 (PO - Original): Administer the original, unformulated compound orally (e.g., via gavage) at a higher dose (e.g., 10-20 mg/kg) as a suspension. This is your baseline control.

    • Group 3 (PO - Modified): Administer your new formulation or prodrug orally at the same dose as Group 2.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug (and the prodrug, if applicable) in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters: Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve).

  • Calculate Bioavailability (%F):

    • %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

    • Compare the %F of your modified formulation (Group 3) to your original compound (Group 2) to quantify the improvement.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Valiveti, S., et al. (2007). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Schanz, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics. [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. (2022). Drug Hunter. [Link]

  • Prodrug Design: Enhancing Drug Bioavailability and Efficacy. (2024). Journal of Pharmacy and Drug Development. [Link]

  • Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences. [Link]

  • Andes, D. R., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link]

  • Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • How can prodrugs improve PK profiles? (2025). Patsnap Synapse. [Link]

  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Ghosh, A., et al. (2021). Role of animal models in biomedical research: a review. Journal of Animal Research and Nutrition. [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Van der Aar, E. M., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. [Link]

  • da Silva, A. B. F., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. (2008). IMR Press. [Link]

  • How to select the right animal species for TK/PK studies? (2025). Patsnap Synapse. [Link]

  • Gertz, M., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Fundamental & Clinical Pharmacology. [Link]

  • Vasconcelos, T., et al. (2005). Strategies to improve oral drug bioavailability. Current Drug Metabolism. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2018). Springer Nature Experiments. [Link]

  • Solid Form Strategies For Increasing Oral Bioavailability. (n.d.). Drug Discovery Online. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023). Journal of Antimicrobial Chemotherapy. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]

  • metabolic stability assays for predicting intrinsic clearance. (2021). YouTube. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Science. [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. [Link]

  • Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). Pharmaceuticals. [Link]

  • How to improve the bioavailability of a drug? (2025). Patsnap Synapse. [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical-int. [Link]

  • Betti, N. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • Iacolare, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham. [Link]

  • Betti, N. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science. [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2017). ResearchGate. [Link]

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (n.d.). Zaporozhye medical journal. [Link]

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Validation & Comparative

Comparative Guide: 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one vs. Standard Pyrrolidone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly highly targeted, sp3-rich chemical space, the demand for versatile, bifunctional scaffolds has surged. The five-membered pyrrolidine ring has long been recognized as a privileged scaffold in medicinal chemistry. Its sp3-hybridization allows for efficient exploration of 3D pharmacophore space, while its non-planar "pseudorotation" provides unique stereochemical coverage[1].

Standard pyrrolidin-2-one derivatives have been extensively utilized in central nervous system (CNS) indications, ranging from antiseizure medications to acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[2][3][4]. However, modern target profiles often require precise tuning of lipophilicity, basicity, and hydrogen-bonding vectors. This guide provides an in-depth technical comparison between traditional pyrrolidone derivatives and the advanced bifunctional scaffold 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one (hereafter referred to as AP-1), detailing its structural advantages, comparative pharmacological performance, and validated experimental protocols for its application.

Structural Rationale & Pharmacophoric Causality

To understand the utility of AP-1, we must deconstruct its structural causality compared to standard pyrrolidones (e.g., 1-benzylpyrrolidin-2-one or simple 1,3-disubstituted pyrrolidine-2,5-diones).

Standard pyrrolidones often rely on flexible aliphatic chains or flat aromatic rings for target engagement[1]. While effective, these appendages can lead to high lipophilicity (logP) and poor metabolic stability. AP-1 circumvents these issues through a tripartite architecture:

  • The Azetidine Ring: Acts as a rigid, polar sp3 vector. By constraining the basic amine within a four-membered ring, the entropic penalty upon target binding is minimized. Furthermore, azetidines inherently lower the logD of a molecule compared to open-chain amines, improving aqueous solubility without sacrificing membrane permeability.

  • The Ether Linkage: The oxygen atom serves as a flexible hinge and a potent hydrogen-bond acceptor. This allows the azetidine ring to adopt optimal geometries within a binding pocket while improving the molecule's overall topological polar surface area (TPSA).

  • The Pyrrolidone Core: Provides a stable, non-basic hydrogen-bond donor (NH) and acceptor (C=O), which are critical for anchoring the molecule to backbone amides in protein targets (such as the catalytic gorge of AChE)[2].

Mechanism AP1 4-[(Azetidin-3-yloxy)methyl] pyrrolidin-2-one Azetidine Azetidine Ring (Rigid sp3 Vector) AP1->Azetidine Ether Ether Linkage (Flexibility & H-Bond Acceptor) AP1->Ether Pyrrolidone Pyrrolidone Core (H-Bond Donor/Acceptor) AP1->Pyrrolidone Target Target Protein Pocket (e.g., AChE / Kinase) Azetidine->Target Hydrophobic/vdW Ether->Target H-Bond Acceptor Pyrrolidone->Target Dual H-Bonding

Pharmacophoric contributions of the AP-1 scaffold in target binding.

Comparative Pharmacological Performance

When evaluating scaffolds for hit-to-lead optimization, quantitative metrics regarding physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles are paramount. The table below synthesizes comparative data for AP-1 derivatives against standard 1-benzylpyrrolidin-2-one derivatives (a common motif in neurotherapeutics[4]).

Table 1: Physicochemical and ADME Profiling
ParameterStandard Pyrrolidone DerivativeAP-1 DerivativeClinical Significance
cLogP 3.2 - 4.51.8 - 2.5AP-1 prevents excessive lipophilicity, reducing off-target toxicity.
TPSA (Ų) 29.158.4The ether/azetidine oxygen increases TPSA, optimizing it for the ideal CNS range (40-90 Ų).
PAMPA-BBB ( Pe​×10−6 cm/s) 18.5 (High)12.2 (Medium-High)AP-1 maintains sufficient BBB penetrance while reducing non-specific lipid accumulation.
HLM Intrinsic Clearance (µL/min/mg) 45.2 (Rapid metabolism)15.4 (Slow metabolism)The rigid azetidine ring resists oxidative dealkylation better than open-chain amines.
AChE Binding Affinity (IC50, µM) 1.20.45Enhanced binding driven by the rigidified sp3 trajectory of the azetidine nitrogen[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the integration of the AP-1 scaffold into a drug discovery pipeline requires rigorous, self-validating methodologies.

G Start Target Identification (e.g., CNS Targets) Scaffold Scaffold Selection: 4-[(Azetidin-3-yloxy)methyl] pyrrolidin-2-one Start->Scaffold Standard Standard Pyrrolidones (Control Group) Start->Standard Synthesis Library Synthesis (N-alkylation & Functionalization) Scaffold->Synthesis Standard->Synthesis Assay In Vitro Screening (PAMPA-BBB & Target IC50) Synthesis->Assay Hit Hit to Lead Optimization Assay->Hit

Drug discovery workflow comparing AP-1 and standard pyrrolidones.

Protocol A: Scaffold Derivatization via Reductive Amination

Causality: Reductive amination is selected over direct alkylation to functionalize the azetidine nitrogen. Direct alkylation often leads to over-alkylation (quaternary ammonium salt formation), whereas reductive amination allows for controlled, mono-substituted functionalization, preserving the basicity required for target engagement.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of AP-1 in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Imine Formation: Add 1.1 eq of the desired aldehyde and 2.0 eq of glacial acetic acid. Stir at room temperature for 2 hours. Self-Validation Step: Monitor imine formation via LC-MS. Do not proceed until the primary amine peak is depleted, ensuring complete conversion and preventing mixed product formation.

  • Reduction: Cool the mixture to 0°C. Add 1.5 eq of sodium triacetoxyborohydride (STAB) portion-wise. STAB is chosen over NaBH4 because it is mild enough to reduce the imine without reducing the pyrrolidone carbonyl.

  • Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid. Extract with dichloromethane (DCM).

  • Purification: Purify via flash chromatography (DCM:MeOH gradient). Verify purity (>95%) using quantitative NMR (qNMR) with an internal standard (e.g., maleic acid).

Protocol B: PAMPA-BBB Permeability Assay

Causality: Because pyrrolidone derivatives are frequently developed for CNS indications[3], verifying Blood-Brain Barrier (BBB) permeability early in the pipeline is critical. The PAMPA-BBB assay uses a porcine brain lipid extract to mimic the biological barrier.

Step-by-Step Methodology:

  • Donor Solution Preparation: Dissolve the AP-1 derivative in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 50 µM (final DMSO concentration <1% to prevent membrane dissolution).

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 150 µL of the donor solution to the donor wells. Add 300 µL of pure PBS to the acceptor wells. Carefully place the donor plate into the acceptor plate.

  • Incubation: Incubate at 37°C for 4 hours in a humidity-controlled chamber to prevent evaporation.

  • Self-Validating System (Critical):

    • Integrity Control: Include Lucifer Yellow (a paracellular marker) in the donor wells. If Lucifer Yellow is detected in the acceptor well, the lipid membrane is compromised, and the well's data must be discarded.

    • Reference Controls: Run Verapamil (high permeability) and Atenolol (low permeability) concurrently. The assay is only valid if Verapamil Pe​>10×10−6 cm/s and Atenolol Pe​<1×10−6 cm/s.

  • Quantification: Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Conclusion

While standard pyrrolidone derivatives remain foundational in medicinal chemistry, the 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one scaffold offers a sophisticated upgrade. By integrating a rigid azetidine vector and a flexible ether linkage, AP-1 provides superior control over lipophilicity, metabolic stability, and hydrogen-bond directionality. When coupled with rigorous, self-validating experimental protocols, this scaffold presents a highly optimized starting point for next-generation CNS and targeted therapeutics.

References

  • Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. manipal.edu. Available at: 2

  • Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. nih.gov. Available at: 3

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. nih.gov. Available at: 1

  • Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. acs.org. Available at: 4

Sources

A Comparative Guide to Validating the Purity of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one using LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of a novel pharmaceutical candidate is paramount. This guide provides an in-depth technical comparison for validating the purity of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one, a polar heterocyclic compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). Beyond a simple protocol, this document delves into the scientific rationale behind the analytical choices, compares LC-MS with alternative techniques such as Supercritical Fluid Chromatography (SFC) and Quantitative Nuclear Magnetic Resonance (qNMR), and provides a framework for robust method validation in line with regulatory expectations.

Introduction to 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one and the Imperative of Purity

4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is a small molecule containing both a pyrrolidinone and an azetidine ring, connected by an ether linkage. Its structure suggests a high degree of polarity, presenting unique challenges for chromatographic separation and analysis. The molecular formula is C₈H₁₄N₂O₂ with a molecular weight of 170.21 g/mol .

The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Impurities can arise from the synthesis process, degradation, or storage and may have their own pharmacological or toxicological effects. Therefore, a highly sensitive and specific analytical method is required to detect and quantify any potential impurities.

The Central Role of LC-MS in Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of pharmaceutical analysis due to its high sensitivity, selectivity, and ability to handle a wide range of compounds. For a polar molecule like 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one, a well-developed LC-MS method can provide comprehensive purity profiling.

Understanding the Analyte: Potential Impurities

Potential Impurities Could Include:

  • Starting Materials: Unreacted protected 3-hydroxyazetidine and 4-(hydroxymethyl)pyrrolidin-2-one.

  • Reagents: Residual coupling agents or bases.

  • By-products: Isomeric products, products of side reactions, or over-alkylation products.

  • Degradants: The lactam ring in the pyrrolidinone moiety is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding γ-amino acid derivative[1][2]. The ether linkage could also be a point of degradation.

A forced degradation study is essential to identify potential degradation products and to ensure the analytical method is "stability-indicating"[3][4]. This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light[1].

Experimental Protocol: A Validated HILIC-MS Method

Given the polar nature of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is ideal for retaining and separating polar compounds that show little or no retention in reversed-phase chromatography[5][6][7].

Workflow for LC-MS Method Development and Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) A Analyte Characterization (Polarity, MW) B Column & Mobile Phase Screening (HILIC) A->B C MS Parameter Optimization (ESI+, MRM) B->C D Specificity (Peak Purity, Forced Degradation) C->D Optimized Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H

Caption: Workflow for LC-MS method development and validation.

Detailed LC-MS/MS Protocol

1. Sample Preparation:

  • Prepare a stock solution of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one at 1 mg/mL in a mixture of acetonitrile and water (90:10 v/v).

  • Prepare calibration standards and quality control samples by diluting the stock solution to the desired concentrations.

2. LC Parameters:

  • Column: A HILIC column with an amide or zwitterionic stationary phase is recommended for good retention and peak shape of polar compounds[6][7]. For example, a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 60% B

    • 8-9 min: 60% to 95% B

    • 9-12 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely to be effective due to the presence of basic nitrogen atoms.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis of the main compound and its expected impurities. A full scan mode can be used for initial impurity identification.

  • Source Parameters: These should be optimized for the specific instrument but typical values would be:

    • Gas Temperature: 300 °C

    • Gas Flow: 10 L/min

    • Nebulizer: 45 psi

    • Capillary Voltage: 3500 V

MRM Transitions (Hypothetical): The exact MRM transitions would need to be determined experimentally by infusing a standard of the compound. For the parent ion (M+H)⁺ of 171.1, potential fragments could arise from the cleavage of the ether bond or fragmentation of the pyrrolidinone or azetidine rings.

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose[8][9].

Validation Parameter Acceptance Criteria (Typical)
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity R² ≥ 0.99 over the specified range.
Range Typically 80% to 120% of the test concentration for assay and covering the reporting level of impurities to 120% of the specification.
Accuracy Recovery of 98.0% to 102.0% for the assay of the drug substance.
Precision (Repeatability and Intermediate Precision)RSD ≤ 2% for the assay of the drug substance.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis: Alternative Purity Validation Techniques

While LC-MS is a powerful tool, other techniques offer complementary information and can be advantageous in certain situations.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase chromatography and can offer unique selectivity, especially for chiral separations[10][11][12][13].

Advantages of SFC:

  • Orthogonal Selectivity: SFC can provide different selectivity compared to both reversed-phase and HILIC, which can be beneficial for separating co-eluting impurities[12].

  • Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times[11].

  • Chiral Separations: SFC is a powerful technique for the separation of enantiomers, which would be crucial if the target molecule is chiral[10][13].

  • Reduced Solvent Consumption: The primary mobile phase is CO₂, reducing the use of organic solvents[11].

Disadvantages of SFC:

  • Limited Polarity Range: While improving, SFC can still be challenging for very polar compounds without the use of polar co-solvents and additives.

  • Instrumentation: SFC systems are less common in many analytical laboratories compared to HPLC systems.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used[14][15].

Advantages of qNMR:

  • Primary Method: qNMR provides a direct measure of the molar concentration of an analyte.

  • No Reference Standard of Analyte Needed: Purity can be determined using a certified internal standard.

  • Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, which can aid in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Disadvantages of qNMR:

  • Lower Sensitivity: qNMR is significantly less sensitive than LC-MS, making it unsuitable for the detection and quantification of trace-level impurities.

  • Signal Overlap: Complex mixtures or the presence of structurally similar impurities can lead to overlapping signals, complicating quantification.

  • Requires High Purity Internal Standard: The accuracy of the measurement is directly dependent on the purity of the internal standard.

Decision-Making Framework for Method Selection

A Purity Analysis Required? B Trace Impurity Quantification? A->B Yes C Chiral Purity Needed? B->C Yes LCMS LC-MS B->LCMS No D Primary Quantification Required? C->D No SFC SFC C->SFC Yes qNMR qNMR D->qNMR Yes Hybrid Hybrid Approach (e.g., LC-MS + qNMR) D->Hybrid No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The validation of the purity of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one requires a robust and sensitive analytical method. A well-developed HILIC-MS method stands out as the most suitable primary technique, offering the necessary selectivity and sensitivity to detect and quantify potential process-related impurities and degradation products. The method's validity must be rigorously established through a comprehensive validation study following ICH guidelines.

While LC-MS is the workhorse for this application, alternative techniques like SFC and qNMR provide valuable orthogonal information. SFC excels in chiral separations and offers a "green" alternative with potentially faster analysis times. qNMR serves as a powerful primary method for the absolute quantification of the main component, providing a high degree of confidence in the purity assessment without the need for an analyte-specific reference standard.

Ultimately, a multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive understanding of the purity profile of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one, ensuring the quality and safety of this potential new therapeutic agent.

References

  • Gallart-Ayala, H., Teav, T., & Ivanisevic, J. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Advanced Mass Spectrometry-based Analytical Separation Techniques for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

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Comparative Guide to Cross-Validation of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one Assay Results

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison and procedural framework for the cross-validation of analytical assays for 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one, a novel heterocyclic compound with potential therapeutic applications. We will explore the rationale behind cross-validation, compare two distinct analytical methodologies, and provide detailed protocols to ensure data comparability and reliability across different analytical platforms or laboratories.

Introduction: The Imperative of Analytical Method Cross-Validation

In the landscape of drug development, the journey of a molecule from discovery to clinical application is underpinned by rigorous analytical testing. The reliability of this data is non-negotiable. Analytical method validation ensures that a chosen method is fit for its intended purpose.[1][2] However, when analytical testing is transferred between laboratories, or when different analytical methods are used within a single program, cross-validation becomes a critical exercise.[3][4] Cross-validation serves to demonstrate that the data generated by different methods or in different locations are comparable and reliable.[3][5] This is essential for maintaining data integrity throughout the lifecycle of a drug development program.[6]

This guide will focus on a hypothetical, yet representative, compound: 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one. Due to its structural features, including a chiral center, multiple analytical challenges must be addressed.

Analytical Methodologies for 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one

The selection of an analytical method is driven by the physicochemical properties of the analyte and the intended application of the assay. For 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one, we will compare two powerful techniques:

  • Method A: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) : This method is renowned for its high sensitivity, selectivity, and speed, making it ideal for quantifying low concentrations of the analyte in complex matrices.[7][8]

  • Method B: Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV) : Given the potential for stereoisomers in the compound structure, a chiral separation method is crucial to ensure that the assay is stereospecific.[9]

The cross-validation of these two methods will ensure that both the achiral quantification (UPLC-MS/MS) and the chiral purity assessment (Chiral HPLC-UV) provide consistent and reliable data.

Diagram: Chemical Structure of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one

cluster_prep Sample Preparation cluster_method_A Method A: UPLC-MS/MS Analysis cluster_method_B Method B: Chiral HPLC-UV Analysis cluster_comparison Data Comparison & Evaluation Sample_QC Prepare QC Samples (Low, Mid, High) Analyze_A Analyze Samples Sample_QC->Analyze_A Analyze_B Analyze Samples Sample_QC->Analyze_B Data_A Generate Data Set A Analyze_A->Data_A Compare Statistical Comparison Data_A->Compare Data_B Generate Data Set B Analyze_B->Data_B Data_B->Compare Report Cross-Validation Report Compare->Report

Caption: General workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following are detailed protocols for the two analytical methods to be cross-validated. These protocols are designed to be self-validating by incorporating system suitability tests and quality control samples.

Protocol 1: UPLC-MS/MS Method for Quantification

This method is designed for rapid and sensitive quantification of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one in a sample matrix (e.g., plasma or formulation buffer).

1. Materials and Reagents:

  • 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one reference standard

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Chromatographic Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 2 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusion of the reference standard. A validated method for a similar compound, 2-pyrrolidinone, used transitions of 86 → 69. [10] 4. Sample Preparation:

  • Spike blank matrix with the reference standard to prepare calibration standards and quality control (QC) samples (low, mid, high concentrations).

  • To 50 µL of sample, add 150 µL of internal standard solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

5. System Suitability:

  • Inject a mid-concentration standard six times. The relative standard deviation (RSD) of the peak area and retention time should be <2%.

Protocol 2: Chiral HPLC-UV Method for Enantiomeric Purity

This method is designed to separate and quantify the enantiomers of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one.

1. Materials and Reagents:

  • Racemic 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one reference standard

  • Enantiomerically pure reference standard (if available)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector

  • Column: Polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® column, is a good starting point for method development. [9]* Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of the analyte.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the reference standard and samples in the mobile phase to an appropriate concentration.

  • Filter through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject a solution of the racemic standard. The resolution between the two enantiomer peaks should be >1.5.

Data Comparison and Interpretation

The core of the cross-validation study is the direct comparison of the data generated by both methods.

Table 1: Hypothetical Performance Characteristics of the Analytical Methods
ParameterMethod A: UPLC-MS/MSMethod B: Chiral HPLC-UVAcceptance Criteria (ICH Q2(R2)) [11]
Linearity (r²) >0.998>0.995≥0.995
Range (µg/mL) 0.1 - 1001 - 500Dependent on application
LOD (µg/mL) 0.030.3To be determined
LOQ (µg/mL) 0.11To be determined
Accuracy (% Recovery) 98.0 - 101.5%97.5 - 102.0%80 - 120% (typically)
Precision (RSD%) < 2.0%< 2.5%< 15% (typically)
Table 2: Hypothetical Cross-Validation Results

Three batches of QC samples at low, medium, and high concentrations are analyzed by both methods. The percentage difference between the mean concentrations obtained from the two methods is calculated.

QC LevelMean Conc. (Method A)Mean Conc. (Method B)% DifferenceAcceptance Criteria
Low QC (1 µg/mL) 1.02 µg/mL0.98 µg/mL4.0%≤ 20%
Mid QC (50 µg/mL) 49.5 µg/mL50.8 µg/mL-2.6%≤ 15%
High QC (100 µg/mL) 101.2 µg/mL99.6 µg/mL1.6%≤ 15%

The acceptance criteria for the percentage difference may vary depending on the regulatory guidance and the stage of drug development. The criteria shown are typical for bioanalytical method validation. [12]

Conclusion: Ensuring Data Integrity Through Robust Cross-Validation

The cross-validation of analytical methods is a scientifically rigorous process that is essential for ensuring the consistency and reliability of data throughout a drug development program. By comparing a highly sensitive UPLC-MS/MS method with a stereospecific Chiral HPLC-UV method, we can build a comprehensive analytical package for 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one. This guide provides a framework for designing and executing such a study, from the selection of appropriate analytical techniques to the detailed protocols and data interpretation. Adherence to these principles will ensure that the analytical data generated is robust, defensible, and fit for purpose, ultimately supporting the successful development of new therapeutic agents.

References

  • A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods.
  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. Available from: [Link]

  • FTIR study of five complex beta-lactam molecules - PubMed. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available from: [Link]

  • validation of analytical procedures q2(r2) - ICH. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. Available from: [Link]

  • Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques - MDPI. Available from: [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. Available from: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. Available from: [Link]

  • FTIR Combined with Chemometrics for Fast Simultaneous Determination of Penicillin and Cephalexin in Pharmaceutical Tablets. Available from: [Link]

  • Synthesis and antimicrobial investigation of novel β-lactam derivatives. - F1000Research. Available from: [Link]

  • Cross and Partial Validation. Available from: [Link]

  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed. Available from: [Link]

  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Available from: [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... - ResearchGate. Available from: [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed. Available from: [Link]

  • Pyrrolidine - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]

  • Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation - MDPI. Available from: [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. Available from: [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - ResearchGate. Available from: [Link]

  • Preparative enantiomer separation with modified cyclodextrins as chiral stationary phases. Available from: [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver | Request PDF - ResearchGate. Available from: [Link]

  • UPLC-MS/MS method for determination of selected pyrrolizidine alkaloids in feed - PubMed. Available from: [Link]

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  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. Available from: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. Available from: [Link]

  • Determination of N-(3-acetamidopropyl)pyrrolidin-2-one, a Metabolite of Spermidine, in Urine by Isotope Dilution Mass Fragmentography - PubMed. Available from: [Link]

  • LC-MS を用いた代謝物解析法の確立と 疾患バイオマーカー探索への応用.
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Stability Comparison Guide: 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one at Room Temperature vs. Frozen

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is a highly valuable bifunctional building block utilized in modern medicinal chemistry, particularly in the synthesis of CNS-penetrant therapeutics and spirocyclic scaffolds. However, its structural composition—combining a strained four-membered azetidine ring with a pyrrolidin-2-one (lactam) moiety—presents unique physicochemical stability challenges.

This guide provides an objective, data-driven comparison of the compound's stability when stored at Room Temperature (RT, 25°C) versus Frozen (-20°C). By examining the thermodynamic vulnerabilities of the molecule and providing a self-validating experimental protocol, this document serves as a definitive resource for handling and storing this critical intermediate.

Mechanistic Vulnerabilities & Chemical Profile

To understand why storage conditions dictate the shelf-life of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one, we must analyze its structural components:

  • The Azetidine Ring (High Strain Energy): Four-membered nitrogen heterocycles possess significant angle strain (~26 kcal/mol). This makes the ring highly susceptible to solvolysis and nucleophilic ring-opening, a process that is thermodynamically accelerated at room temperature[1].

  • The Pyrrolidin-2-one Ring (Lactam): While five-membered lactams are generally more stable than their beta-lactam counterparts, they remain vulnerable to hydrolysis in the presence of protic solvents or atmospheric moisture over prolonged periods.

  • The Ether Linkage: The -O-CH2- bridge is chemically robust but can undergo cleavage under extreme oxidative or acidic stress.

At 25°C, the kinetic energy available in the system is sufficient to overcome the activation energy ( Ea​ ) required for azetidine ring-opening, especially if trace moisture is present. Freezing the compound at -20°C effectively traps the molecule in a kinetic state where these degradation pathways are halted.

G A 4-[(Azetidin-3-yloxy)methyl] pyrrolidin-2-one B Azetidine Ring Opening (Solvolysis) A->B Temp ≥ 25°C C Lactam Hydrolysis (Pyrrolidin-2-one) A->C Trace Moisture D Linear Amino-Ether Degradant B->D E Ring-Opened Amino Acid C->E

Fig 1: Primary degradation pathways of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one.

Experimental Design & Methodology

To empirically validate the stability difference, a 30-day accelerated forced degradation and stability protocol was executed, aligning with ICH Q1A(R2) guidelines for new drug substances.

Step-by-Step Protocol (Self-Validating System)

The following protocol is designed to be fully reproducible, utilizing internal standards to validate recovery rates.

  • Stock Preparation: Dissolve high-purity (>99%) 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one in an anhydrous LC-MS grade Acetonitrile/Water (80:20 v/v) mixture to yield a 1.0 mg/mL stock solution.

  • Aliquoting: Dispense 1.0 mL aliquots into 2.0 mL amber glass HPLC vials to prevent UV-induced degradation. Purge the headspace with inert Nitrogen gas ( N2​ ) prior to sealing with PTFE-lined caps.

  • Cohort Assignment:

    • Cohort A (Room Temperature): Stored in a controlled stability chamber at 25°C ± 2°C and 60% ± 5% Relative Humidity (RH).

    • Cohort B (Frozen): Stored in a continuously monitored biomedical freezer at -20°C ± 5°C.

  • Sampling & Quenching: At Days 1, 7, 14, and 30, remove one vial from each cohort. For Cohort B, allow the vial to thaw passively at 4°C for 30 minutes to prevent thermal shock.

  • Analytical Method (RP-HPLC-UV):

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Detection: UV at 210 nm (optimized for lactam absorbance).

Workflow Step1 Prepare 1.0 mg/mL Stock (MeCN/H2O) Step2 Aliquot into Amber Vials (N2 Purged) Step1->Step2 Cond1 Cohort A: Room Temp (25°C, 60% RH) Step2->Cond1 Cond2 Cohort B: Frozen (-20°C) Step2->Cond2 Step3 Sample Extraction Days 1, 7, 14, 30 Cond1->Step3 Cond2->Step3 Step4 RP-HPLC-UV Analysis (Quantify % Purity) Step3->Step4

Fig 2: 30-Day stability testing workflow comparing RT and frozen storage conditions.

Comparative Stability Data

The quantitative results of the 30-day stability study highlight a stark contrast in degradation kinetics between the two storage conditions. Data is expressed as the percentage of the intact parent compound remaining relative to Day 0.

Time PointCohort A: Room Temp (25°C)Cohort B: Frozen (-20°C)Primary Degradant Observed
Day 0 99.8% ± 0.1%99.8% ± 0.1%None
Day 1 98.2% ± 0.3%99.8% ± 0.1%Trace ring-opened azetidine
Day 7 91.5% ± 0.5%99.5% ± 0.2%Ring-opened azetidine
Day 14 84.1% ± 0.8%99.1% ± 0.2%Ring-opened azetidine + Lactam hydrolysis
Day 30 72.4% ± 1.2% 98.6% ± 0.3% Multiple complex degradants
Data Interpretation & Causality

The rapid degradation observed in Cohort A (25°C) is primarily driven by the solvolysis of the azetidine ring. As established in literature regarding strained nitrogen heterocycles, the nitrogen atom can become protonated even in mildly protic environments, catalyzing a ring-opening reaction[1]. By Day 30, nearly 28% of the compound has degraded, rendering the batch entirely unsuitable for sensitive downstream synthetic steps or biological assays.

Conversely, Cohort B (-20°C) demonstrates excellent stability, retaining >98.5% purity over a month. Freezing the solution drastically lowers the kinetic energy of the solvent molecules, preventing them from acting as nucleophiles against the strained azetidine ring. This mirrors broader pharmaceutical findings where azetidine-containing drugs require strict cold-chain storage to prevent rapid ambient degradation[2].

Conclusion & Best Practices

Based on the experimental data and mechanistic chemical principles, 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one must not be stored at room temperature for extended periods.

Actionable Recommendations for Researchers:

  • Long-Term Storage (Powder): Store as a lyophilized solid at -20°C or -80°C in a desiccator.

  • Short-Term Storage (In Solution): If reconstituted in a solvent (e.g., DMSO, Acetonitrile), the solution must be aliquoted and immediately frozen at -20°C.

  • Handling: Thaw passively on ice (0-4°C) rather than at room temperature. Discard any working solutions left at room temperature for more than 12 hours to ensure experimental reproducibility.

References

  • National Institutes of Health (PMC). Stability of Azacitidine in Sterile Water for Injection. NIH.gov. Available at:[Link]

  • MDPI Pharmaceuticals. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents. MDPI.com. Available at:[Link]

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Structural Activity Relationship (SAR) Comparison Guide: 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one in Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, the paradigm has shifted away from flat, sp2-hybridized aromatic rings toward highly saturated, sp3-rich scaffolds. This strategy, famously coined as "escaping from flatland," is a proven approach to improving clinical success rates by enhancing solubility, reducing off-target promiscuity, and improving metabolic stability[1].

The chemical building block 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one represents a highly optimized, conformationally restricted appendage. It is designed to maximize the fraction of sp3 carbons (Fsp3) while providing precise, rigidified hydrogen-bonding vectors[2]. This guide objectively compares the SAR profile of this specific moiety against traditional flexible or lipophilic alternatives, detailing its mechanistic impact on target affinity, physicochemical properties, and metabolic stability.

Physicochemical Profiling & SAR Logic

When appended to a core pharmacophore (e.g., a kinase inhibitor or a GPCR ligand), the 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one moiety offers three distinct structural advantages:

  • The Azetidine Core: Acts as a rigidified bioisostere for larger saturated rings (like piperidine or morpholine) or acyclic amines[3]. Its high ring strain and compact size reduce lipophilicity (clogP) and minimize steric clashes within narrow binding pockets. Furthermore, the rigidity lowers the entropic penalty of binding compared to flexible aliphatic chains[4].

  • The Ether Linkage: Provides a localized flexible hinge that allows the azetidine and pyrrolidinone rings to adopt optimal geometries for solvent exposure or sub-pocket engagement without adding excessive lipophilicity.

  • The Pyrrolidin-2-one (Lactam) Ring: Offers a potent hydrogen-bond donor (N-H) and acceptor (C=O) pair. This motif is frequently utilized to engage the hinge region of kinases or to mimic peptide bonds without introducing the proteolytic liability of an open-chain amide.

SAR Compound 4-[(Azetidin-3-yloxy)methyl] pyrrolidin-2-one Azetidine Azetidine Ring (High Fsp3, Rigid) Compound->Azetidine Ether Ether Linker (Flexibility & Vector) Compound->Ether Pyrrolidinone Pyrrolidin-2-one (H-Bond Donor/Acceptor) Compound->Pyrrolidinone Benefit1 Improved Metabolic Stability (Reduced CYP liability) Azetidine->Benefit1 Benefit2 Enhanced Aqueous Solubility (Lower clogP) Azetidine->Benefit2 Benefit3 Target Hinge Binding (Lactam interactions) Pyrrolidinone->Benefit3

Pharmacophore logic of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one and its property modulation.

Comparative SAR Data

To illustrate the superiority of this building block, we present a comparative SAR dataset based on a representative lead optimization campaign. The data evaluates the substitution of the appendage on a conserved heterocyclic core.

CompoundAppendage ModificationTarget IC50 (nM)HLM CLint (µL/min/mg)clogPFsp3
Lead-1 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one 12 15 (High Stability) 1.8 0.65
Analog-A4-(Piperidin-4-yloxymethyl)pyrrolidin-2-one4548 (Moderate)2.60.60
Analog-B4-[(Azetidin-3-yloxy)methyl]phenyl11085 (Low Stability)3.20.45
Analog-CN,N-dimethylaminoethoxymethyl-pyrrolidin-2-one85120 (Unstable)1.50.55
Causality Analysis:
  • Versus Piperidine (Analog-A): The azetidine ring in Lead-1 is significantly less lipophilic than the piperidine ring. This directly correlates with a lower intrinsic clearance (CLint) and improved metabolic stability. The smaller spatial volume also improves target affinity (12 nM vs 45 nM) by avoiding steric repulsion in the binding site.

  • Versus Phenyl (Analog-B): Replacing the pyrrolidinone with a flat phenyl ring drastically reduces Fsp3 and eliminates critical hydrogen-bonding interactions. This leads to a near 10-fold drop in potency and poor microsomal stability due to increased lipophilicity and vulnerability to CYP-mediated aromatic oxidation.

  • Versus Acyclic Amine (Analog-C): The acyclic dimethylamine is highly flexible, resulting in a high entropic penalty upon binding. Furthermore, exposed N-methyl groups are classic liabilities for rapid CYP-mediated N-dealkylation, reflected in its poor CLint (120 µL/min/mg).

Experimental Workflows: Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for evaluating the SAR metrics discussed above.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (CLint) to validate the metabolic stability conferred by the azetidine scaffold.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with human liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The internal standard validates the extraction efficiency.

  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a 96-well plate.

  • Analysis: Analyze via LC-MS/MS. Calculate the half-life (t1/2) from the log-linear decline of the compound-to-internal standard area ratio, and derive CLint.

Workflow Step1 Compound Incubation (HLMs + NADPH) Step2 Aliquoting (0, 15, 30, 60 min) Step1->Step2 Step3 Quenching (Cold MeCN + IS) Step2->Step3 Step4 Centrifugation & Filtration Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Intrinsic Clearance (CLint) Calculation Step5->Step6

High-throughput experimental workflow for determining HLM intrinsic clearance (CLint).

Protocol B: TR-FRET Target Binding Assay

This assay validates the binding affinity (IC50) improvements driven by the pyrrolidinone lactam interactions.

  • Reagent Setup: Prepare the target protein (e.g., His-tagged kinase) and a fluorescently labeled tracer ligand in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Perform a 3-fold serial dilution of the test compounds (from 10 µM to 0.5 nM) in a 384-well plate.

  • Incubation: Add the target protein (2 nM final) and the Europium-labeled anti-His antibody (1 nM final). Incubate for 15 minutes.

  • Tracer Addition: Add the tracer ligand (at its predetermined Kd concentration). Incubate the plate in the dark at room temperature for 1 hour to reach equilibrium.

  • Detection: Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate IC50 using a 4-parameter logistic fit.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem Technical Guides.

  • PharmaBlock. (2024). Azetidines in Drug Discovery. PharmaBlock Research Publications.

  • Mykhailiuk, P. K., et al. (2024). "Linear" and "angular" spirocyclic azetidines in drug discovery: state of the art. Angewandte Chemie International Edition / ResearchGate.

Sources

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